3-Amino-5-fluoro-N-(2-methoxyethyl)benzamide
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Overview
Description
3-Amino-5-fluoro-N-(2-methoxyethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the third position, a fluorine atom at the fifth position, and a methoxyethyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluoro-N-(2-methoxyethyl)benzamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 3-amino-5-fluoroaniline is then reacted with 2-methoxyethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluoro-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with different functional groups replacing the fluorine atom.
Scientific Research Applications
3-Amino-5-fluoro-N-(2-methoxyethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of 3-Amino-5-fluoro-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in binding to active sites of enzymes or receptors, influencing their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-fluorobenzamide: Lacks the methoxyethyl group, which may affect its solubility and binding properties.
3-Amino-4-fluoro-N-(2-methoxyethyl)benzamide: The position of the fluorine atom is different, potentially altering its reactivity and interaction with biological targets.
3-Amino-5-chloro-N-(2-methoxyethyl)benzamide: Substitution of fluorine with chlorine can significantly change the compound’s chemical properties and biological activity.
Uniqueness
3-Amino-5-fluoro-N-(2-methoxyethyl)benzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility, while the fluorine atom provides unique reactivity and binding characteristics.
Properties
IUPAC Name |
3-amino-5-fluoro-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-15-3-2-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBYCHGFPYFDKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC(=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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